Technical Whitepaper: Chemical Properties & Applications of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime
Technical Whitepaper: Chemical Properties & Applications of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime
[1]
Executive Summary
3-Chloro-1-benzothiophene-2-carbaldehyde oxime (CAS: 14006-55-4) is a critical heterocyclic intermediate in the synthesis of bioactive sulfur-containing scaffolds.[1] As a functionalized benzothiophene, it serves as a "linchpin" molecule, bridging the gap between simple aromatic precursors and complex pharmacological agents, particularly in the antifungal (e.g., imidazole/azole classes) and antineoplastic therapeutic areas.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile. It moves beyond basic data to explore the mechanistic behaviors that make this compound valuable for high-affinity ligand design.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (E/Z)-N-[(3-chloro-1-benzothiophen-2-yl)methylidene]hydroxylamine |
| CAS Number | 14006-55-4 |
| Molecular Formula | C₉H₆ClNOS |
| Molecular Weight | 211.67 g/mol |
| SMILES | ClC1=C(C=NO)S2C1=CC=CC2 |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Analysis
The molecule features a fused benzene and thiophene ring system (benzothiophene).[2]
-
Position 3 (Chlorine): The chlorine atom at C3 is sterically significant and electronically withdrawing. Unlike typical aryl chlorides, this position is deactivated towards nucleophilic attack unless catalyzed by transition metals (e.g., Pd-catalyzed cross-coupling).
-
Position 2 (Oxime): The aldoxime group (-CH=N-OH) is amphoteric and serves as a precursor to nitriles, amines, and isoxazoles. It exists as syn (E) and anti (Z) isomers, with the E-isomer typically being thermodynamically favored.
Synthetic Pathways[1]
The synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde oxime is a two-stage process involving the construction of the functionalized core followed by condensation.[1]
Primary Synthesis Route (Vilsmeier-Haack Approach)
The most robust industrial route begins with the Vilsmeier-Haack formylation of 3-chlorobenzothiophene.[1]
-
Formylation: 3-chlorobenzothiophene is treated with POCl₃ and DMF. The electrophilic Vilsmeier reagent attacks the C2 position (alpha to sulfur), which is the most electron-rich site.
-
Oxime Formation: The resulting aldehyde is condensed with hydroxylamine hydrochloride in a buffered ethanolic solution.
Visualization of Synthesis
The following diagram details the flow from raw materials to the target oxime.
Figure 1: Step-wise synthesis from 3-chlorobenzothiophene core to the target oxime.
Reactivity Profile & Transformations
The utility of this oxime lies in its "divergent reactivity." It can be transformed into three distinct functional classes essential for drug discovery.
Key Transformations
-
Dehydration to Nitrile: Treatment with acetic anhydride or thionyl chloride converts the oxime to 3-chloro-1-benzothiophene-2-carbonitrile .[1] This is a key intermediate for synthesizing tetrazoles (via azide cycloaddition) or amidines.
-
Beckmann Rearrangement: Under acidic conditions (e.g., PCl₅), the oxime rearranges to the amide. However, for electron-rich heteroaromatics, dehydration often competes with rearrangement.[1]
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (LiAlH₄) yields the primary amine , a scaffold for reductive amination libraries.
-
C3-Chlorine Displacement: While the oxime functionality is sensitive, the C3-Cl bond allows for Suzuki-Miyaura coupling to introduce biaryl systems, provided the oxime is protected or the conditions are mild.[1]
Reactivity Logic Map
Figure 2: Divergent synthetic pathways originating from the oxime core.[1]
Experimental Protocols
Protocol: Synthesis of the Oxime
Rationale: This protocol uses sodium acetate as a buffer to prevent the protonation of the oxime nitrogen, ensuring the equilibrium shifts toward product formation.
Materials:
-
3-Chloro-1-benzothiophene-2-carbaldehyde (1.0 eq)[1]
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium Acetate (1.5 eq)
-
Ethanol (95%) and Water
Procedure:
-
Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL of warm ethanol.
-
Reagent Prep: In a separate beaker, dissolve 15 mmol of NH₂OH·HCl and 15 mmol of Sodium Acetate in 5 mL of water.
-
Addition: Add the aqueous amine solution to the ethanolic aldehyde solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot (higher Rf) should disappear.
-
Workup: Cool the solution to room temperature. Pour into 100 mL of ice-water. The oxime will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol if necessary.
Protocol: Dehydration to Nitrile (Validation of Structure)
Rationale: Converting the oxime to a nitrile is a standard method to verify the oxime structure and generate the next intermediate.
Procedure:
-
Suspend the oxime (5 mmol) in Acetic Anhydride (10 mL).
-
Reflux for 1 hour.
-
Pour onto crushed ice to hydrolyze excess anhydride.
-
Neutralize with NaHCO₃ and extract with Dichloromethane.
-
Evaporate solvent to yield 3-chloro-1-benzothiophene-2-carbonitrile.[1]
Pharmaceutical Applications
Antifungal Development
The 3-chlorobenzothiophene moiety is structurally homologous to the scaffold found in Sertaconazole , a broad-spectrum antifungal.[1] The oxime derivative allows for the introduction of novel side chains (via the oxygen or nitrogen) that can mimic the imidazole linker, potentially overcoming resistance in Candida species.
Tubulin Polymerization Inhibitors
Benzothiophene derivatives substituted at the 2- and 3-positions have shown efficacy in inhibiting tubulin polymerization, a mechanism used by chemotherapeutics like Combretastatin.[1] The oxime provides a rigid linker that positions the aromatic rings in the necessary spatial configuration to bind to the colchicine site of tubulin.
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (potential for vigorous reaction with oxime group).
-
Thermal Stability: Oximes can undergo thermal decomposition at high temperatures. Do not distill the solid; purify via recrystallization.
References
-
Raffaella Mancuso et al. (2014). Synthesis of benzo[b]thiophene-2-carbaldehyde. Molbank, M823.[5] (Provides foundational synthesis logic for the aldehyde precursor). Retrieved from [Link][5]
-
PubChem. (2025).[4] 1-Benzothiophene-2-carbaldehyde Compound Summary. (Precursor properties and safety data). Retrieved from [Link]
-
Kallur, H. J., et al. (2020).[6] Synthesis and anthelmintic activity of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide. World Journal of Pharmaceutical Research, 9(5), 1838-1849.[6] (Demonstrates reactivity of the 3-chloro-2-carboxy core). Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 1-Benzothiophene-2-carbaldehyde | C9H6OS | CID 736500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
